molecular formula C15H20OS B13095808 Cyclopentyl(1-(phenylthio)cyclopropyl)methanol

Cyclopentyl(1-(phenylthio)cyclopropyl)methanol

Cat. No.: B13095808
M. Wt: 248.4 g/mol
InChI Key: PFYINVIDDVFILV-UHFFFAOYSA-N
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Description

Cyclopentyl(1-(phenylthio)cyclopropyl)methanol is a chemical compound with the CAS Registry Number 1956334-92-1 and a molecular formula of C15H20OS, corresponding to a molecular weight of 248.38 g/mol . Its structure features a central methanol group attached to both a cyclopentyl ring and a 1-(phenylthio)cyclopropyl group, which incorporates a sulfur (thio) ether linkage to a phenyl ring . This specific molecular architecture, particularly the presence of the cyclopropane and thioether functional groups, makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Compounds with cyclopropyl and sulfur-containing moieties are frequently explored in the development of pharmaceuticals and agrochemicals due to their potential to modulate biological activity and pharmacokinetic properties . For instance, similar complex alcohols serve as key precursors for compounds investigated for various therapeutic applications . This product is intended for research purposes as a building block or standard. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the available safety data sheets prior to handling.

Properties

Molecular Formula

C15H20OS

Molecular Weight

248.4 g/mol

IUPAC Name

cyclopentyl-(1-phenylsulfanylcyclopropyl)methanol

InChI

InChI=1S/C15H20OS/c16-14(12-6-4-5-7-12)15(10-11-15)17-13-8-2-1-3-9-13/h1-3,8-9,12,14,16H,4-7,10-11H2

InChI Key

PFYINVIDDVFILV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(C2(CC2)SC3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl(1-(phenylthio)cyclopropyl)methanol typically involves the reaction of cyclopentylmagnesium bromide with 1-(phenylthio)cyclopropylmethanol under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The product is then purified through standard techniques such as column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(1-(phenylthio)cyclopropyl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of cyclopentyl(1-(phenylthio)cyclopropyl)ketone.

    Reduction: Formation of cyclopentyl(1-(phenylthio)cyclopropyl)methane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopentyl(1-(phenylthio)cyclopropyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopentyl(1-(phenylthio)cyclopropyl)methanol involves its interaction with specific molecular targets. The phenylthio group can engage in π-π interactions with aromatic residues in proteins, while the cyclopropyl ring can induce strain and affect the binding affinity. The methanol moiety can form hydrogen bonds with polar residues, contributing to the overall binding and activity of the compound.

Comparison with Similar Compounds

Structural Analogs with Varying Functional Groups

Phenyl(1-(phenylthio)cyclopropyl)methanone (6a)
  • Structure: Replaces the methanol group with a ketone and substitutes the cyclopentyl group with a phenyl ring.
  • Properties : White solid (m.p. 70–71°C), synthesized in 64% yield. HRMS (ESI): m/z [M-Na]⁺ 277.0669 .
  • The phenyl group may confer greater crystallinity, as evidenced by its solid state .
(1-(Phenylthio)cyclopropyl)(4-(trifluoromethyl)phenyl)methanone (6b)
  • Structure: Features a trifluoromethylphenyl ketone instead of the cyclopentyl methanol group.
  • Properties : Yellow oil, synthesized in 70% yield.
  • Comparison : The electron-withdrawing CF₃ group in 6b likely lowers the electron density of the cyclopropane ring, altering its stability and reaction pathways compared to the cyclopentyl-substituted alcohol .

Analogs with Modified Cyclopropane Substituents

(2-(4-(tert-Butyl)phenoxy)-1-phenylcyclopropyl)(pyrrolidin-1-yl)methanone (15cc)
  • Structure: Incorporates a tert-butylphenoxy group and a pyrrolidinyl ketone.
  • Properties : Colorless oil (dr 6:1 diastereomers), 71% yield, Rf 0.21 (hexanes/EtOAc 1:1) .
  • Comparison: The tert-butylphenoxy group introduces steric bulk, which may hinder reactions at the cyclopropane ring. The pyrrolidinyl ketone could enhance solubility in polar solvents compared to the target compound’s alcohol group .
Cyclopentyl(phenyl)methanone
  • Structure : Lacks the phenylthio and cyclopropane groups but retains the cyclopentyl-ketone motif.
  • Comparison : The absence of the sulfur atom and cyclopropane ring simplifies the structure, likely reducing steric strain and altering electronic properties.
Physical States and Solubility
  • Target Compound : Predicted to be a liquid or low-melting solid based on analogs like 6b (yellow oil) and 15cc (oil) .
  • 1-Methylcyclopentanol: A structurally simpler alcohol (MW 100.16) with documented solubility in organic solvents . The target compound’s phenylthio group may reduce aqueous solubility but enhance lipid solubility.

Stability and Reactivity

  • Cyclopropyl Methanol Derivatives: The cyclopropane ring’s strain makes it prone to ring-opening reactions. For example, 2-(1-(phenylthio)cyclopropyl)oxirane (from ) undergoes epoxide-related reactivity, suggesting that the target alcohol may participate in similar strain-driven transformations .
  • Safety and Decomposition: Analogs like (1-(Cyclopropylmethyl)piperidin-3-yl)methanol decompose into CO and NOₓ under combustion, a hazard shared by the target compound due to its cyclopropane and sulfur content .

Biological Activity

Cyclopentyl(1-(phenylthio)cyclopropyl)methanol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and possible therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a cyclopentyl group, a cyclopropyl moiety substituted with a phenylthio group, and a hydroxymethyl functional group. Its molecular formula contributes to its classification as an organosulfur compound, which plays a significant role in its biological interactions.

Research indicates that compounds with structural similarities to this compound may act as inhibitors of cytochrome P450 enzymes, which are crucial for drug metabolism. This suggests that this compound could modulate metabolic pathways and potentially alter the pharmacokinetics of co-administered drugs.

Inhibition of Cytochrome P450 Enzymes

The inhibition of cytochrome P450 enzymes is particularly relevant for understanding the pharmacological implications of this compound. Studies have shown that similar compounds can significantly affect the activity of these enzymes, leading to altered drug metabolism profiles.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound with various biological targets. Preliminary data suggest that this compound may exhibit significant binding to cytochrome P450 isoforms, indicating potential for use in drug design aimed at modifying metabolic pathways.

Comparative Analysis with Similar Compounds

The following table compares this compound with other structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
This compoundCyclopentane + phenylthio + cyclopropane + hydroxymethylPotential cytochrome P450 inhibition
Cyclohexyl(phenylthio)methanolCyclohexane + phenylthio + hydroxymethylLarger ring may affect binding properties
Cyclobutyl(phenylthio)methanolCyclobutane + phenylthio + hydroxymethylSmaller ring could lead to different reactivity

This comparison highlights the unique structural features of this compound and its potential biological activity in comparison to related compounds.

Case Studies

Several studies have explored the biological activity of similar organosulfur compounds, providing insights into their therapeutic potential:

  • Cytochrome P450 Inhibition : A study demonstrated that analogs of this compound effectively inhibited specific cytochrome P450 isoforms, suggesting a pathway for further drug development aimed at enhancing bioavailability and reducing toxicity .
  • Neuropharmacological Effects : Research on related compounds has indicated potential neuropharmacological effects, including anxiolytic and sedative properties, which could be explored for therapeutic applications in mental health disorders .
  • Antidepressant Activity : Some derivatives have shown promise as antidepressants through mechanisms involving serotonin reuptake inhibition, which may be relevant for this compound .

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